molecular formula C23H22N4OS B6551636 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 1040678-50-9

2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B6551636
CAS No.: 1040678-50-9
M. Wt: 402.5 g/mol
InChI Key: NWUADFTYODJKLH-UHFFFAOYSA-N
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Description

2-{[2-(4-Ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a synthetic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-ethylphenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 2. The N-(3-methylphenyl) group on the acetamide tail introduces steric and electronic modifications critical for its biological interactions .

Synthetically, its structure suggests parallels with methods described for analogous pyrazolo[1,5-a]pyrimidine derivatives, such as Stille coupling for aryl group introduction (e.g., tributylstannyl intermediates) or nucleophilic substitution for sulfanyl-acetamide linkages .

Properties

IUPAC Name

2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-3-17-7-9-18(10-8-17)20-14-21-23(24-11-12-27(21)26-20)29-15-22(28)25-19-6-4-5-16(2)13-19/h4-14H,3,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUADFTYODJKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by a pyrazolo[1,5-a]pyrazine core with various functional groups that enhance its biological activity. The molecular formula is C25H26N4OSC_{25}H_{26}N_{4}OS, and it has a molecular weight of approximately 430.6 g/mol. The presence of the sulfanyl group and aromatic substituents contributes to its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC25H26N4OS
Molecular Weight430.6 g/mol
Functional GroupsSulfanyl, Acetamide
Core StructurePyrazolo[1,5-a]pyrazine

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines:

  • MCF7 (Breast Cancer) : GI50 = 3.79 µM
  • SF-268 (Brain Tumor) : TGI = 12.50 µM
  • NCI-H460 (Lung Cancer) : LC50 = 42.30 µM .

These findings suggest that the compound may also exhibit similar properties, warranting further investigation into its efficacy against specific cancer types.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Research indicates that compounds with similar structures often interact with key cellular pathways involved in cancer progression:

  • Binding Affinity : Studies are needed to determine how well this compound binds to specific receptors or enzymes involved in tumor growth.
  • Cell Cycle Inhibition : Compounds have been shown to inhibit cell cycle progression in cancer cells, leading to apoptosis.
  • Angiogenesis Inhibition : Similar pyrazole derivatives have been reported to inhibit angiogenesis by blocking VEGF-induced proliferation in endothelial cells .

Toxicological Assessments

Toxicological evaluations are essential for assessing the safety profile of new compounds. Preliminary data suggest that compounds within this class may exhibit low toxicity; however, comprehensive studies are required to evaluate any adverse effects associated with their use:

  • Acute Toxicity : Some derivatives have shown harmful effects if ingested, necessitating careful handling .
  • Skin Irritation : Certain compounds may cause skin irritation upon contact .

Case Studies and Comparative Analysis

A comparative analysis of structurally similar compounds can provide insights into the unique biological activities of This compound . For example:

Compound NameIC50 (µM)Target Cell Line
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline3.25Hep-2
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl26A549
Pyrazole-linked thiourea derivatives0.95NCI-H460

These comparisons illustrate the varying degrees of potency and specificity among similar compounds, highlighting the need for targeted research on This compound .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Core Structure R1 (Position 2) R2 (Acetamide) Molecular Weight Biological Activity (Reported)
Target Compound Pyrazolo[1,5-a]pyrazine 4-Ethylphenyl N-(3-Methylphenyl) 429.49* Screening hit (no detailed data)
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide Pyrazolo[1,5-a]pyrazine 4-Chlorophenyl N-(3-Methylsulfanylphenyl) 467.03 Not reported
N-(3-Ethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide Pyrazolo[1,5-a]pyrazine 4-Ethylphenyl N-(3-Ethylphenyl) 443.54 Screening hit (antimicrobial potential)
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide Pyrazine 4-Bromophenyl N-(Pyrazin-2-yl) 292.14 Antimicrobial, ligand coordination

*Calculated based on molecular formula.

Key Observations :

  • Acetamide Tail : The N-(3-methylphenyl) group balances steric hindrance and π-π stacking interactions. Substitution with bulkier groups (e.g., 3-ethylphenyl in ) may reduce solubility but enhance target binding .
  • Sulfanyl Linker : The sulfanyl bridge in pyrazolo-pyrazine derivatives is critical for maintaining planar geometry, facilitating interactions with hydrophobic enzyme pockets .

Computational and Experimental Data Gaps

  • No experimental data (e.g., IC50, LogP) for the target compound are available in the provided evidence, limiting direct comparison.
  • Molecular docking studies (unavailable here) could clarify its binding mode relative to ’s kinase inhibitors or ’s antimicrobial agents.

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